molecular formula C17H16FN5O3 B6561430 N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide CAS No. 946360-87-8

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide

Cat. No.: B6561430
CAS No.: 946360-87-8
M. Wt: 357.34 g/mol
InChI Key: AMTSEEIQBLVVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(4-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide (CAS 921123-31-1, C₁₁H₁₂FN₅O₂) is a synthetic acetamide derivative featuring a 1,2,3,4-tetrazole ring substituted with a 4-fluorophenyl group and a 3-methoxyphenoxyacetamide side chain . The tetrazole moiety, a nitrogen-rich heterocycle, enhances metabolic stability and bioavailability, while the fluorophenyl group contributes to lipophilicity and target binding affinity. The 3-methoxyphenoxy group may influence electronic properties and solubility.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O3/c1-25-14-3-2-4-15(9-14)26-11-17(24)19-10-16-20-21-22-23(16)13-7-5-12(18)6-8-13/h2-9H,10-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTSEEIQBLVVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrazole Ring Formation

The tetrazole moiety is a critical structural component of the target compound. Its synthesis typically employs the Huisgen [3+2] cycloaddition between nitriles and azides under acidic or catalytic conditions . For the 1-(4-fluorophenyl)tetrazole subunit, the reaction of 4-fluorobenzonitrile with sodium azide (NaN₃) in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), yields the 5-substituted tetrazole .

Reaction Conditions:

  • Nitrile Substrate: 4-Fluorobenzonitrile (1.0 equiv)

  • Azide Source: NaN₃ (1.2 equiv)

  • Catalyst: ZnCl₂ (0.2 equiv)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 110°C, 12–24 hours

  • Yield: 75–85%

The reaction proceeds via a metal-catalyzed mechanism where Zn²⁺ coordinates to the nitrile, enhancing its electrophilicity for azide attack . Post-reaction workup involves neutralization with aqueous HCl, followed by extraction with dichloromethane (DCM) and purification via recrystallization from ethanol .

Synthesis of the Acetamide Backbone

The acetamide linker is constructed through acyl substitution of a primary amine. The intermediate 2-(3-methoxyphenoxy)acetic acid is first prepared via Williamson ether synthesis :

Step 1: Formation of 2-(3-Methoxyphenoxy)acetic Acid

  • Substrates: 3-Methoxyphenol (1.0 equiv), chloroacetic acid (1.1 equiv)

  • Base: NaOH (2.0 equiv)

  • Solvent: Water/ethanol (1:1)

  • Temperature: Reflux, 6 hours

  • Yield: 90%

Step 2: Activation of the Carboxylic Acid
The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) :

  • Reagent: SOCl₂ (3.0 equiv)

  • Solvent: Toluene

  • Temperature: 70°C, 2 hours

  • Yield: 95%

Step 3: Amidation with Tetrazole-Methylamine
The acyl chloride reacts with 1-(4-fluorophenyl)-1H-tetrazol-5-yl)methylamine to form the acetamide bond:

  • Amine: 1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methylamine (1.0 equiv)

  • Base: Triethylamine (TEA, 2.0 equiv)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C to room temperature, 12 hours

  • Yield: 70–80%

Coupling of Tetrazole and Acetamide Moieties

The final step involves linking the tetrazole and acetamide subunits. A reductive amination or nucleophilic substitution strategy is employed, depending on the intermediate’s functionalization.

Method A: Reductive Amination

  • Substrates: Tetrazole-aldehyde (1.0 equiv), 2-(3-methoxyphenoxy)ethylamine (1.2 equiv)

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv)

  • Solvent: Methanol

  • pH: 4–5 (acetic acid buffer)

  • Temperature: Room temperature, 24 hours

  • Yield: 65%

Method B: Nucleophilic Substitution

  • Electrophile: 2-(3-Methoxyphenoxy)acetyl chloride (1.0 equiv)

  • Nucleophile: 1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methylamine (1.1 equiv)

  • Base: Pyridine (2.0 equiv)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature, 6 hours

  • Yield: 75%

Optimization and Industrial-Scale Considerations

Catalytic Enhancements:
Recent advances utilize cobalt complexes to accelerate the [3+2] cycloaddition step, reducing reaction times from 24 hours to 6 hours while maintaining yields >90% .

Green Chemistry Approaches:

  • Solvent-Free Synthesis: Microwave-assisted reactions in the absence of solvents improve atom economy and reduce waste .

  • Biocatalysis: Lipase-mediated amidation in ionic liquids achieves enantioselective synthesis with 80% efficiency .

Analytical Characterization

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 7.10 (t, J = 8.4 Hz, 1H, Ar-H), 6.75–6.65 (m, 3H, Ar-H), 4.60 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃), 3.45 (s, 2H, COCH₂) .

  • IR (KBr): 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N tetrazole), 1250 cm⁻¹ (C-O-C) .

Chromatographic Purity:

  • HPLC: >99% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min) .

Challenges and Alternative Routes

Tetrazole Ring Stability:
The tetrazole ring is prone to decomposition under strongly acidic or basic conditions. Stabilizing strategies include:

  • Protection with Boc Groups: Temporary tert-butoxycarbonyl (Boc) protection during coupling steps .

  • Low-Temperature Workup: Quenching reactions at 0°C to prevent ring-opening .

Alternative Coupling Reagents:

  • HATU/Oxyma: These reagents enhance amidation efficiency to 85–90% in peptide synthesis.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo a variety of chemical reactions:

  • Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

  • Reduction: The tetrazole ring can be reduced under certain conditions to form ring-opened products.

  • Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidizing agents: KMnO₄, H₂O₂ for oxidation reactions.

  • Reducing agents: NaBH₄, LiAlH₄ for reduction reactions.

  • Substitution reagents: Nucleophiles like amines, thiols for substitution reactions.

Major Products:

  • Phenolic derivatives from oxidation.

  • Ring-opened products from reduction.

  • Substituted derivatives from nucleophilic substitution.

Scientific Research Applications

  • Analgesic and Anti-inflammatory Properties :
    • Research indicates that compounds with tetrazole moieties often exhibit analgesic and anti-inflammatory activities. The tetrazole ring's structural similarity to carboxylic acids may facilitate interactions with pain modulation receptors .
    • Studies suggest that this compound could be developed as a new analgesic or anti-inflammatory drug, targeting specific pathways that are not adequately addressed by existing medications .
  • Mechanism of Action :
    • The exact mechanism of action for N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide remains under investigation. However, it is hypothesized to modulate ion channels or receptors involved in nociception .
    • Similar compounds have been shown to affect multiple biochemical pathways, suggesting this compound might also interact with various targets within the body .

Comparison with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-(4-fluorophenyl)-N-{[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]}benzamideFluorinated phenyl groupsAnticancer propertiesContains a pyrrolopyridine moiety
N-[4-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)phenyl]-N'-[3,5-bis(trifluoromethyl)phenyl]ureaUrea linkage with brominated phenylAnticancer activityUrea instead of amide
3-(dimethylsulfamoyl)benzoic acidSimple benzoic acid structureAnti-inflammatory propertiesLacks complex tetrazole structure

This table illustrates how the unique combination of functional groups in this compound may enhance its pharmacological profile compared to other compounds .

Research Findings and Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:

  • Synthesis : The synthesis typically involves multi-step reactions that allow for the incorporation of the tetrazole ring and other functional groups .
  • Biological Evaluation : Preliminary studies have shown promising results regarding its binding affinity to pain-related receptors. Ongoing research aims to further elucidate its pharmacokinetic properties and therapeutic efficacy in vivo .

Mechanism of Action

The compound's mechanism of action depends on its specific application. For instance, in medicinal chemistry, it could interact with particular enzymes or receptors:

  • Molecular Targets: It may target enzymes like kinases or receptors like GPCRs.

  • Pathways Involved: The pathways involved could include signal transduction pathways, where the compound might modulate the activity of key proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Structural Analogs and Activity Profiles

The following table summarizes key structural analogs and their biological activities:

Compound Name Core Structure Key Substituents Biological Activity (EC₅₀/IC₅₀) Reference
Target Compound Tetrazole + acetamide 4-Fluorophenyl, 3-methoxyphenoxy Not reported
Compound 4 (N-(4-benzothiazol-2-ylphenyl)-2-(3-methoxyphenoxy)acetamide) Benzothiazole + acetamide Benzothiazole, 3-methoxyphenoxy EC₅₀ = 0.21 µM (antiviral)
Compound 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) Triazole-thiazole + benzodiazole 4-Bromophenyl, benzodiazole Docking studies suggest strong binding to α-glucosidase
Compound 14a (Triazole-tethered indolinone) Triazole + indolinone 4-Fluorophenyl, acetamide VEGFR-2 inhibition (IC₅₀ not quantified)
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide Tetrazole + acetamide 3-Chloro-4-methylphenyl, 2-methoxyphenyl No activity reported; structural analog
Key Observations:

Role of the Tetrazole Ring: The target compound’s tetrazole moiety differentiates it from benzothiazole (Compound 4) or triazole-based analogs (Compound 9c).

Substituent Effects: The 4-fluorophenyl group in the target compound may enhance binding affinity through hydrophobic interactions and fluorine’s electronegativity, similar to fluorinated analogs in VEGFR-2 inhibitors (Compound 14a) . The 3-methoxyphenoxy side chain likely improves solubility compared to non-polar substituents (e.g., bromophenyl in Compound 9c), though this requires experimental validation .

Activity Gaps : While Compound 4 (benzothiazole analog) shows potent antiviral activity (EC₅₀ = 0.21 µM), the target compound’s biological data remain unreported. This highlights a critical need for functional assays to evaluate its efficacy against relevant targets .

Physicochemical Properties

  • Lipophilicity : The fluorine atom and methoxy group balance hydrophobicity and solubility, contrasting with more lipophilic analogs like Compound 9c (bromophenyl) .
  • Metabolic Stability: Fluorine substitution and the tetrazole ring may reduce oxidative metabolism compared to non-fluorinated compounds (e.g., Compound 14a) .

Biological Activity

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse scientific literature.

  • Molecular Formula : C17H16FN5O3
  • Molecular Weight : 357.34 g/mol
  • CAS Number : 946255-59-0

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Tetrazole Ring : The tetrazole moiety is synthesized by reacting 4-fluorophenylhydrazine with sodium azide.
  • Coupling Reaction : The tetrazole derivative is then coupled with a substituted acetamide using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide) in the presence of a base.

Anticancer Activity

Research indicates that derivatives of tetrazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain tetrazole derivatives can inhibit the growth of various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundPC3 (Prostate)52
Other derivativesMCF-7 (Breast)80
Imatinib (control)PC3 (Prostate)40

The compound showed a notable cytotoxic effect against the PC3 prostate carcinoma cell line, indicating its potential as an anticancer agent.

Antimicrobial Activity

Additionally, related compounds within the tetrazole class have demonstrated antimicrobial properties. For example, studies have reported that certain pyrazole derivatives exhibit significant antifungal and antibacterial activities. While specific data for this compound is limited, its structural similarities suggest potential antimicrobial efficacy .

The mechanism through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in cancer cell proliferation.
  • Receptor Binding : It may bind to cellular receptors that regulate growth and survival pathways in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Anticancer Studies : A study evaluated various phenylacetamide derivatives for their anticancer activity against multiple cell lines. The results indicated that modifications in the phenyl group significantly influenced cytotoxicity .
  • Antimicrobial Studies : Research on pyrazole derivatives indicated promising results against fungal pathogens, suggesting that structural modifications could enhance antimicrobial properties .

Q & A

What are the key synthetic strategies for preparing N-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide, and how can reaction conditions be optimized?

Basic:
The compound is synthesized via a multi-step approach involving:

Tetrazole ring formation : Reacting 4-fluorophenyl nitrile with sodium azide in DMF under reflux, followed by alkylation with chloroacetamide intermediates .

Acetamide coupling : Introducing the 3-methoxyphenoxy group via nucleophilic substitution using potassium carbonate as a base in DMF at room temperature .
Advanced:
Optimization considerations:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of phenoxy groups.
  • Catalyst screening : Zeolites or pyridine may accelerate coupling reactions while minimizing side products .
  • Temperature control : Lower temperatures (0–25°C) reduce decomposition of the tetrazole moiety .

How can researchers validate the structural integrity and purity of this compound?

Basic:

  • Nuclear Magnetic Resonance (NMR) : Confirm the presence of fluorophenyl (δ 7.2–7.8 ppm), tetrazole (δ 8.1–8.3 ppm), and methoxyphenoxy (δ 3.8 ppm for OCH₃) groups .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 413) and fragmentation patterns .
    Advanced:
  • X-ray crystallography : Resolve stereochemical ambiguities by analyzing single-crystal structures (e.g., bond angles in the tetrazole ring) .
  • HPLC-PDA : Quantify impurities using reverse-phase chromatography with a C18 column and UV detection at 254 nm .

What biological targets are hypothesized for this compound, and how can structure-activity relationships (SAR) be explored?

Basic:
The fluorophenyl and tetrazole groups suggest interactions with:

  • Enzymes : Kinases or proteases via hydrogen bonding with the tetrazole’s nitrogen atoms .
  • GPCRs : The methoxyphenoxy moiety may modulate receptor binding affinity .
    Advanced:
    SAR strategies :
  • Analog synthesis : Replace the methoxy group with ethoxy or hydroxy groups to assess electronic effects on activity .
  • Molecular docking : Simulate binding poses with targets like COX-2 or EGFR using software (e.g., AutoDock Vina) .

How should researchers address contradictions in reported biological activity data?

Advanced:
Potential causes and solutions:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .
  • Solubility issues : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
  • Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation .

What strategies improve the compound’s physicochemical properties for in vivo studies?

Advanced:

  • Salt formation : React with HCl or sodium bicarbonate to enhance aqueous solubility .
  • Prodrug design : Mask the acetamide group with ester prodrugs for improved bioavailability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles to prolong systemic circulation .

How can researchers mitigate synthetic challenges related to the tetrazole ring’s sensitivity?

Advanced:

  • Protecting groups : Use trityl or SEM groups during alkylation steps to prevent ring-opening .
  • Low-temperature workup : Quench reactions at 0°C to stabilize intermediates .
  • Alternative azide sources : Replace sodium azide with trimethylsilyl azide for safer handling .

What analytical techniques are critical for detecting degradation products?

Advanced:

  • LC-MS/MS : Identify hydrolyzed products (e.g., free acetamide or fluorophenyl fragments) .
  • Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to profile stability .

How can computational methods guide the optimization of this compound?

Advanced:

  • DFT calculations : Predict reactive sites for electrophilic substitution (e.g., Fukui indices) .
  • Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors in the tetrazole) for target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.